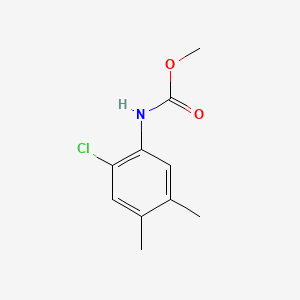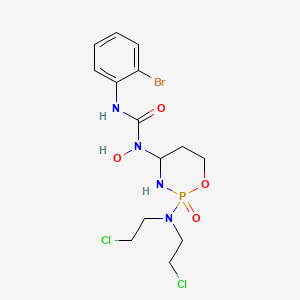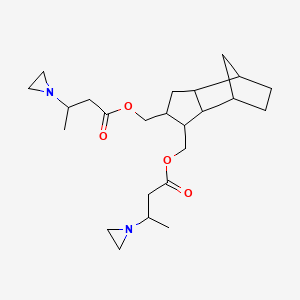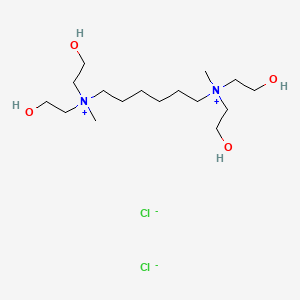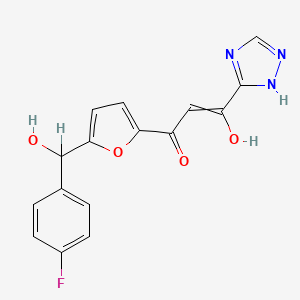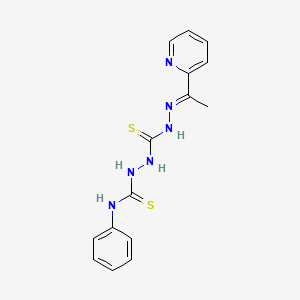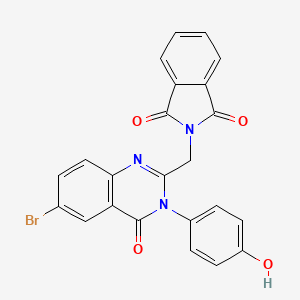
3-(Phenylazo)toluene-2,6-diamine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylazo)toluene-2,6-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,6-diamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces corresponding amines .
Aplicaciones Científicas De Investigación
3-(Phenylazo)toluene-2,6-diamine monoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can participate in electron transfer reactions, while the toluene-2,6-diamine moiety may interact with specific binding sites on proteins. These interactions can modulate various biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylazo)aniline: Similar in structure but lacks the toluene-2,6-diamine moiety.
2-(Phenylazo)phenol: Contains a phenol group instead of the toluene-2,6-diamine backbone.
3-(Phenylazo)benzoic acid: Features a carboxylic acid group in place of the toluene-2,6-diamine moiety
Uniqueness
3-(Phenylazo)toluene-2,6-diamine monoacetate is unique due to its combination of the phenylazo group and the toluene-2,6-diamine backbone.
Propiedades
Número CAS |
84434-43-5 |
|---|---|
Fórmula molecular |
C13H14N4.C2H4O2 C15H18N4O2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4.C2H4O2/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4) |
Clave InChI |
JBJHXYMMZWGCIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


